N-Methyl-N-phenyl-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide
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Overview
Description
N-Methyl-N-phenyl-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is a synthetic organic compound that features a thiophene ring and an oxadiazole ring. These heterocyclic structures are known for their diverse biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a halogenated oxadiazole intermediate.
Formation of the butanamide linkage: This step involves the reaction of the oxadiazole-thiophene intermediate with N-methyl-N-phenylbutanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-Methyl-N-phenyl-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.
Oxadiazole derivatives: Compounds like oxadiazole-based drugs used in medicinal chemistry.
Uniqueness
N-Methyl-N-phenyl-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to the combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-phenyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(13-7-3-2-4-8-13)16(21)11-5-10-15-18-17(19-22-15)14-9-6-12-23-14/h2-4,6-9,12H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPGDALRHNRJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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